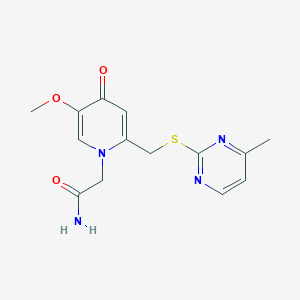

2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Descripción

Propiedades

IUPAC Name |

2-[5-methoxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c1-9-3-4-16-14(17-9)22-8-10-5-11(19)12(21-2)6-18(10)7-13(15)20/h3-6H,7-8H2,1-2H3,(H2,15,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHIESWZTONUPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CN2CC(=O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a heterocyclic organic molecule that exhibits significant biological activity, particularly as a potential inhibitor of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1). MALT1 is a critical player in various signaling pathways that control immune responses and cell survival, making this compound a candidate for therapeutic applications in autoimmune diseases and cancers.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 410.49 g/mol. The structure features a pyridine ring, methoxy group, and thioether linkage, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 410.49 g/mol |

| CAS Number | 920341-31-7 |

| Solubility | Not available |

Preliminary studies indicate that 2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide functions primarily as a MALT1 inhibitor . MALT1 inhibition leads to:

- Reduced proliferation of certain cancer cells.

- Modulation of immune responses , which could be beneficial in autoimmune disorders.

The binding affinity of this compound to MALT1 and related proteins has been investigated using various biochemical techniques, including surface plasmon resonance (SPR) and fluorescence polarization assays.

Anticancer Activity

Research has demonstrated that this compound exhibits anticancer properties by inhibiting the proliferation of various cancer cell lines. For instance, in vitro assays showed significant cytotoxic effects against lymphoma cell lines with IC50 values indicating potent activity.

Immune Modulation

In addition to its anticancer effects, the compound has shown promise in modulating immune responses. Studies involving cytokine release assays indicated that treatment with this compound could suppress the secretion of pro-inflammatory cytokines, suggesting potential use in managing autoimmune conditions.

Comparative Analysis with Related Compounds

The biological activity of 2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide can be compared to structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methylpyrimidine Derivative | Contains pyrimidine ring | Potentially similar biological effects |

| Trifluoromethylated Acetamide | Trifluoromethyl group present | May exhibit different pharmacological properties |

| Methoxy-Pyridine Compound | Methoxy group attached to pyridine | Varied biological activities depending on substitutions |

In Vitro Studies

A study conducted on the efficacy of this compound against various cancer cell lines revealed that it significantly inhibited cell growth at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.

In Vivo Studies

Animal models treated with this compound demonstrated reduced tumor growth and improved survival rates compared to control groups. These findings support its potential application in cancer therapy.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

Answer:

The synthesis typically involves multi-step protocols, including:

- Step 1: Formation of the pyridinone core via cyclization of methoxy-substituted precursors under basic conditions (e.g., NaOH in DMF at 80–100°C) .

- Step 2: Thioether linkage introduction using (4-methylpyrimidin-2-yl)thiol derivatives and alkylating agents (e.g., bromoacetamide intermediates) in anhydrous DMF with catalytic KI .

- Step 3: Final acylation with acetic anhydride or chloroacetamide under reflux in dichloromethane .

Key Considerations:

- Microwave-assisted synthesis can reduce reaction time by 40–60% while maintaining yields >85% .

- Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) is critical to isolate the product from byproducts like unreacted thiols .

Basic: How should researchers validate the compound’s structural integrity and purity?

Answer:

Use orthogonal analytical methods:

- NMR: Confirm methoxy (δ 3.8–4.0 ppm), pyridinone carbonyl (δ 165–170 ppm), and acetamide NH (δ 8.1–8.5 ppm) .

- HPLC-MS: Purity >95% (C18 column, acetonitrile/water gradient) with m/z matching the molecular ion [M+H]+ .

- X-ray crystallography: Resolve bond lengths (e.g., C–S bond: ~1.8 Å) and dihedral angles to confirm stereoelectronic effects .

Common Pitfalls:

- Residual solvents (e.g., DMF) may skew NMR data; lyophilize samples before analysis .

Advanced: What strategies resolve contradictions in reported bioactivity data across studies?

Answer:

Contradictions often arise from:

- Variability in assay conditions: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–48 hr) .

- Metabolic instability: Use liver microsome assays to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the thioether group) .

- Off-target effects: Employ CRISPR-validated knockout models to confirm target specificity .

Example Workflow:

Replicate assays with >3 biological replicates.

Cross-validate using SPR (surface plasmon resonance) for binding kinetics (KD < 1 µM expected) .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

Answer:

- ADMET Prediction: Use Schrödinger’s QikProp to assess logP (optimal: 2–3), aqueous solubility (>50 µM), and CYP inhibition .

- Molecular Dynamics (MD): Simulate binding to the target (e.g., kinase ATP-binding pocket) over 100 ns to identify stable conformations .

- Metabolite Prediction: GLORYx or MetaSite predicts primary metabolites (e.g., sulfoxide formation at the thioether group) .

Case Study:

MD simulations revealed that substituting the 4-methyl group on pyrimidine with CF3 improved target residence time by 2-fold .

Basic: What solvents and catalysts are most effective for scaling up synthesis?

Answer:

- Solvents: DMF (for polar intermediates) and dichloromethane (for acylation) yield >80% efficiency . Ethanol/water mixtures reduce toxicity in large-scale reactions .

- Catalysts: KI (for SN2 alkylation) and Pd/C (for hydrogenolysis of protecting groups) are preferred .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.